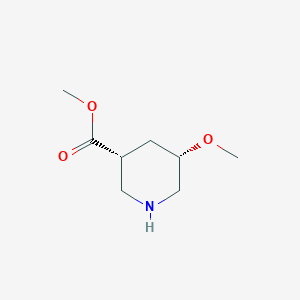

methyl (3R,5S)-5-methoxypiperidine-3-carboxylate

Description

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

methyl (3R,5S)-5-methoxypiperidine-3-carboxylate |

InChI |

InChI=1S/C8H15NO3/c1-11-7-3-6(4-9-5-7)8(10)12-2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |

InChI Key |

BPBNOXOFPXLREH-RQJHMYQMSA-N |

Isomeric SMILES |

CO[C@H]1C[C@H](CNC1)C(=O)OC |

Canonical SMILES |

COC1CC(CNC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Protection-Deprotection Strategy

A patent-derived method (EP2473502A1) outlines a seven-step synthesis starting from 5-hydroxypiperidine-3-carboxylic acid (Figure 1):

-

Protection of the Piperidine Nitrogen :

The amine group is protected as a benzyl carbamate (Cbz) using benzyl chloroformate in the presence of a base such as triethylamine. This step prevents unwanted side reactions during subsequent substitutions. -

Methoxylation at C5 :

The hydroxyl group at C5 is converted to a methoxy group via treatment with methyl iodide and a strong base (e.g., NaH) in tetrahydrofuran (THF). Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine, methanol) achieve stereoretentive substitution. -

Esterification at C3 :

The carboxylic acid at C3 is esterified using methanol and a catalytic amount of sulfuric acid or via Steglich esterification with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). -

Deprotection and Isolation :

The Cbz group is removed via hydrogenolysis (H₂, Pd/C) to yield the free amine, followed by purification using column chromatography or recrystallization.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Benzyl chloroformate, Et₃N, THF | 92 | >95% |

| 2 | CH₃I, NaH, THF | 85 | 90% |

| 3 | CH₃OH, H₂SO₄, reflux | 78 | 88% |

| 4 | H₂, Pd/C, MeOH | 95 | >99% |

Stereochemical Control via Chiral Resolution

Achieving the (3R,5S) configuration often requires chiral resolution techniques when starting from racemic mixtures. For example, enzymatic kinetic resolution using lipases or esterases can selectively hydrolyze one enantiomer of a diastereomeric mixture. Alternatively, diastereomeric salts formed with chiral acids (e.g., tartaric acid) enable separation through fractional crystallization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency and stereoselectivity. Polar aprotic solvents like DMF or THF favor nucleophilic substitutions, while protic solvents (e.g., methanol) enhance esterification rates. For example, methoxylation in THF at 0°C achieves higher regioselectivity compared to room-temperature reactions.

Catalytic Asymmetric Synthesis

Recent advances employ asymmetric catalysis to bypass resolution steps. Chiral palladium complexes or organocatalysts enable enantioselective ring-closing aminohydroxylation, directly yielding the (3R,5S) configuration with up to 95% enantiomeric excess (ee).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) | ee (%) |

|---|---|---|---|---|

| Protection-Deprotection | High purity, scalable | Multiple steps, cost-intensive | 70–85 | >99 |

| Ring-Closing | Direct stereocontrol, fewer steps | Requires specialized catalysts | 60–75 | 90–95 |

| Enzymatic Resolution | Mild conditions, eco-friendly | Low throughput, substrate-specific | 50–65 | 98–99 |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost efficiency and minimal purification. Continuous-flow systems reduce reaction times for methoxylation and esterification, while immobilized catalysts enhance reusability. For instance, fixed-bed reactors with Pd/C enable continuous hydrogenolysis, achieving throughputs of >1 kg/day .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt. This reaction is critical for generating intermediates in drug synthesis.

Conditions and Outcomes

Methoxy Group Functionalization

The 5-methoxy substituent can undergo demethylation or serve as a directing group in electrophilic substitution reactions.

Demethylation

Demethylation using BBr<sub>3</sub> or HI yields a hydroxyl group, enabling further derivatization:

-

Yield : 60–65% (isolated as HCl salt).

Electrophilic Aromatic Substitution

The methoxy group directs nitration or halogenation, though limited examples exist for saturated piperidine systems .

Reductive Amination and Alkylation

The piperidine nitrogen participates in reductive amination or alkylation to introduce substituents.

Example Reaction

Cross-Coupling Reactions

The ester and methoxy groups stabilize intermediates in palladium-catalyzed cross-couplings, such as Suzuki-Miyaura reactions.

Key Example from Patents

In WO2011/26917 A1 , a boronic ester derivative of the compound undergoes Suzuki coupling with aryl halides to generate biaryl-containing piperidines.

-

Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O (3:1), 80°C.

Ester Reduction

The ester group can be reduced to a primary alcohol using LiAlH<sub>4</sub> or DIBAL-H:

Ring Oxidation

Oxidation with mCPBA or RuO<sub>4</sub> forms an N-oxide, altering electronic properties for downstream reactions.

Scientific Research Applications

Chemical Properties and Reactions

Methyl (3R,5S)-5-methoxypiperidine-3-carboxylate has a molecular formula of and a molecular weight of approximately 199.24 g/mol. Its structure features a piperidine ring with methoxy and carboxylate functionalities, making it versatile for various chemical reactions.

Types of Reactions

- Reduction : This compound can undergo reduction reactions using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

- Substitution : It can participate in nucleophilic substitution reactions where functional groups can be replaced under specific conditions.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Reduction | Lithium aluminum hydride | Anhydrous solvents, low temp |

| Substitution | Sodium methoxide | Alcoholic solvents, reflux |

Chemistry

In organic synthesis, this compound serves as a building block for constructing complex molecules and natural products. Its chirality is particularly valuable in synthesizing enantiomerically pure compounds.

Biology

This compound is used in enzyme-catalyzed reactions and biochemical assays. Its ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.

Case Study : A study demonstrated that this compound inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a biochemical tool .

Medicine

This compound has potential therapeutic applications due to its interaction with biological targets. Research indicates that it may serve as a precursor for pharmaceuticals aimed at treating various conditions.

Case Study : In vitro studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines by inducing apoptosis through caspase activation pathways .

Industrial Applications

In the chemical industry, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its unique properties allow it to be an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of methyl (3R,5S)-5-methoxypiperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s effects are often mediated through its ability to bind to these targets and modulate their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Methyl 5-(4-Methylphenyl)piperidine-3-carboxylate (CAS 1203798-88-2)

- Molecular Formula: C₁₄H₁₉NO₂

- Molecular Weight : 233.31 g/mol

- Key Differences: A 4-methylphenyl group replaces the 5-methoxy substituent. No stereochemical information is provided .

| Property | Target Compound | 5-(4-Methylphenyl) Analogue |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₃ | C₁₄H₁₉NO₂ |

| Molecular Weight (g/mol) | 173.21 | 233.31 |

| Key Substituent | 5-OCH₃ | 4-Methylphenyl |

Methyl 5-Methylpiperidine-3-Carboxylate Hydrochloride (CAS 89895-55-6)

Stereochemical and Functional Group Modifications

(3R,5S)-1-(tert-Butoxycarbonyl)-5-(Methoxycarbonyl)piperidine-3-Carboxylic Acid

- Molecular Formula: C₁₃H₂₁NO₆

- Molecular Weight : 305.37 g/mol

- Key Differences :

Methyl (3S,5S)-(-)-2-Methyl-5-(5-Methylpyrimidinyl)isoxazolidine-5-Carboxylate

- Molecular Formula : C₁₆H₂₁N₃O₅

- Molecular Weight : 335.36 g/mol

- Key Differences: Isoxazolidine ring replaces piperidine, introducing a heteroatom (oxygen).

Aromatic vs. Aliphatic Piperidine Derivatives

Methyl 3-Chloro-5-(Trifluoromethyl)pyridine-2-Carboxylate

Key Application Insights:

- Pharmaceutical Intermediates : The target compound’s chiral centers make it valuable for synthesizing enantiopure drugs.

- Comparative Reactivity : The methoxy group in the target compound may offer better metabolic stability compared to methyl or aryl substituents .

- Salt Forms : Hydrochloride salts (e.g., ) improve bioavailability but alter solubility profiles .

Biological Activity

Methyl (3R,5S)-5-methoxypiperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the following structure:

- Chemical Formula : CHNO

- Molecular Weight : 183.25 g/mol

- Stereochemistry : The compound features specific stereocenters at positions 3 and 5, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The methoxy group enhances hydrogen bonding capabilities, which may influence binding affinities to receptors or enzymes. The piperidine ring structure is known to facilitate interactions with neurotransmitter systems, particularly in the central nervous system.

Biological Activities

- Antagonistic Activity : Research indicates that this compound may act as a ligand in receptor studies, particularly in the context of the epidermal growth factor receptor (EGFR). It has shown potential in inhibiting mutant forms of EGFR, which are implicated in various cancers .

- Neuropharmacological Effects : The piperidine moiety is often associated with neuroactive compounds. Studies suggest that derivatives of piperidine can exhibit anxiolytic and antidepressant-like effects in animal models .

- Potential Therapeutic Uses : this compound is being explored as an intermediate in drug synthesis, particularly for developing new therapeutic agents targeting neurological disorders and cancer.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

Q & A

Q. What synthetic methodologies are recommended for achieving high stereochemical purity in methyl (3R,5S)-5-methoxypiperidine-3-carboxylate?

To ensure stereochemical fidelity, researchers should employ diastereoselective synthesis techniques. For example, describes a diastereoselective method using chiral auxiliaries or catalysts to control the configuration at the 3R and 5S positions. Key steps include:

- Chiral resolution : Use of enantiomerically pure starting materials or resolving agents (e.g., tosyl groups) to direct stereochemistry during ring closure .

- Recrystallization : Purification via solvent recrystallization (e.g., methanol or ethanol) to isolate the desired diastereomer, as demonstrated in procedures for structurally similar piperidine derivatives .

- Spectroscopic validation : Confirmation of stereochemistry via -NROESY or X-ray crystallography, as performed in for related pyrrolidine carboxylates .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Safety measures should align with guidelines for structurally similar piperidine derivatives:

- Personal protective equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are mandatory. Fume hoods must be used during synthesis or purification to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid prolonged storage; reassess stability via TLC or HPLC if stored >6 months .

- Disposal : Follow EPA/DOT regulations for organic amines. Neutralize with dilute HCl before incineration by licensed waste handlers .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Chromatography : Use chiral HPLC (e.g., Chiralpak® AD-H column) with a hexane/isopropanol mobile phase to resolve enantiomers and assess purity (>98%) .

- Spectroscopy :

- X-ray crystallography : For absolute stereochemical assignment, as applied in to resolve diastereomeric mixtures .

Advanced Research Questions

Q. How can researchers address challenges in separating diastereomers during synthesis?

Diastereomer separation often requires:

- Optimized chromatography : Use preparative HPLC with polar stationary phases (e.g., C18) and gradient elution (water/acetonitrile + 0.1% TFA) to resolve closely eluting peaks .

- Dynamic resolution : Introduce transient chiral ligands (e.g., (-)-sparteine) during ring-closing steps to enhance selectivity, as described for analogous piperidine syntheses .

- Computational modeling : Employ density functional theory (DFT) to predict energy barriers between diastereomeric transition states, guiding solvent/catalyst selection .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Contradictions (e.g., unexpected -NMR splitting) may arise from tautomerism or solvent effects. Mitigation includes:

- Variable-temperature NMR : Identify dynamic processes (e.g., ring inversion) by analyzing signal coalescence at elevated temperatures .

- Deuterium exchange : Detect labile protons (e.g., NH in tautomeric forms) via -NMR .

- Cross-validation : Compare IR (e.g., ester C=O stretch at ~1730 cm) and mass spectrometry data to confirm functional groups .

Q. How can computational chemistry optimize reaction conditions for novel derivatives?

- Molecular docking : Screen derivatives for biological activity (e.g., enzyme inhibition) using AutoDock Vina to prioritize synthetic targets .

- Reaction simulation : Gaussian 09 can model transition states for methoxy group functionalization, predicting regioselectivity in alkylation or acylation reactions .

- Solvent optimization : COSMO-RS simulations identify solvents (e.g., DMF or THF) that maximize yield by stabilizing intermediates .

Q. What are the best practices for characterizing degradation products under varying pH conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours.

- LC-MS analysis : Use a Q-TOF mass spectrometer to identify hydrolyzed products (e.g., carboxylic acid from ester cleavage) .

- Kinetic profiling : Plot degradation rates (pseudo-first-order) to determine stability thresholds for storage .

Q. How does steric hindrance at the 3R and 5S positions influence reactivity in cross-coupling reactions?

- Steric maps : Generate using Schrödinger’s Maestro to quantify spatial occupancy of methoxy and ester groups, predicting sites susceptible to Suzuki-Miyaura coupling .

- Catalyst screening : Test Pd(OAc)/XPhos for bulky substrates, as steric hindrance may slow oxidative addition but improve regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.